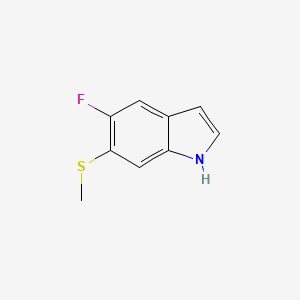

5-Fluoro-6-methylthioindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8FNS |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

5-fluoro-6-methylsulfanyl-1H-indole |

InChI |

InChI=1S/C9H8FNS/c1-12-9-5-8-6(2-3-11-8)4-7(9)10/h2-5,11H,1H3 |

InChI Key |

MUWCXEJAJLVMPV-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C2C=CNC2=C1)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluoro 6 Methylthioindole and Its Analogues

Retrosynthetic Strategies for the 5-Fluoro-6-methylthioindole Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the formation of the indole (B1671886) ring and the introduction of the key functional groups.

Two prominent strategies emerge:

Strategy A: Indole Ring Formation from a Pre-functionalized Benzene (B151609) Ring. This is the most common approach. The analysis begins by disconnecting the pyrrole (B145914) ring portion of the indole. This leads back to a suitably substituted aniline (B41778) or phenylhydrazine (B124118) precursor, such as 4-fluoro-5-methylthioaniline or its corresponding phenylhydrazine. This precursor already contains the required fluorine and methylthio groups in the correct regiochemical arrangement. Subsequent steps then focus on constructing the five-membered ring.

Strategy B: Functionalization of a Pre-formed Indole Core. This approach starts with a simpler indole, such as 5-fluoroindole (B109304), and then introduces the methylthio group at the C6 position. This strategy is highly dependent on the ability to achieve regioselective functionalization of the indole's benzene ring, which can be challenging due to the reactivity of the pyrrole ring. mdpi.comnih.gov

A retrosynthetic scheme based on the Fischer indole synthesis, a classic and robust method, illustrates Strategy A. diva-portal.org The target molecule can be disconnected to a phenylhydrazone, which in turn is derived from 4-fluoro-5-(methylthio)phenylhydrazine and a suitable ketone or aldehyde equivalent. The hydrazine (B178648) precursor can be traced back to 4-fluoro-5-(methylthio)aniline, which is synthesized from a simpler substituted nitrobenzene.

Established and Emerging Synthetic Routes for this compound

The construction of the this compound scaffold can be accomplished through both classical and modern synthetic routes.

Classical methods remain cornerstones of indole synthesis due to their reliability and broad applicability. nih.gov

Fischer Indole Synthesis : This method involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. youtube.com For the target compound, 4-fluoro-5-(methylthio)phenylhydrazine would be condensed with a pyruvate (B1213749) derivative (to allow for subsequent decarboxylation) or a similar carbonyl compound, followed by cyclization under acidic conditions to form the indole ring.

Leimgruber-Batcho Indole Synthesis : This is a highly versatile and often preferred method for industrial-scale synthesis. A modified Leimgruber-Batcho synthesis has been reported as an efficient, scalable approach for 5-fluoro-6-substituted indoles. tsijournals.com The process typically starts with a substituted nitrotoluene, which is condensed with a dimethylformamide acetal (B89532) to form an enamine. This intermediate is then reductively cyclized to yield the indole core. This method avoids the sometimes harsh acidic conditions of the Fischer synthesis.

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acylated-o-toluidine using a strong base at high temperatures. While effective for some indoles, the required high temperatures and strongly basic conditions may not be compatible with all functional groups.

Larock Indole Synthesis : This palladium-catalyzed annulation of substituted anilines and alkynes offers a powerful way to construct highly functionalized indoles. However, the cost and potential toxicity of the metal catalyst are considerations. nih.gov

| Method | Typical Precursors | Key Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., H₂SO₄, PPA) | Robust, well-established | Harsh acidic conditions, potential for side products |

| Leimgruber-Batcho Synthesis | Substituted o-nitrotoluene, DMF-acetal | Reductive cyclization (e.g., H₂/Pd, Na₂S₂O₄) | High yields, scalable, milder conditions tsijournals.com | Requires specific o-nitro-toluene precursor |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, n-BuLi), high temp. | Direct cyclization | Harsh conditions, limited functional group tolerance |

Recent advancements focus on improving efficiency, safety, and sustainability.

Metal-Free Synthesis via Oxidative Dearomatization : Novel metal-free methods have been developed for accessing fluorinated indoles. nih.gov One such approach involves the oxidative dearomatization of anilines, which can be used to construct the indole ring system under mild conditions, avoiding the use of expensive and toxic heavy metals. nih.govresearchgate.net

Regioselective Functionalization for this compound Preparation

Achieving the precise 5-fluoro-6-methylthio substitution pattern is critical and is most reliably accomplished by starting with a benzene ring precursor that already has these substituents in place. The synthesis of the key intermediate, often a 1-fluoro-2-methylthio-4-nitrobenzene or a related aniline, dictates the final regiochemistry.

Alternatively, direct functionalization of the indole ring is an area of active research, though it presents challenges. nih.gov

Electrophilic Aromatic Substitution : The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. Functionalizing the C6 position requires blocking the more reactive sites or using directing groups.

Directed Ortho-Metalation (DoM) : An N-protecting group that can direct lithiation to the C7 position can be used. Subsequent functionalization might allow for indirect access to the C6 position, but this is often a multi-step process.

Transition Metal-Catalyzed C-H Functionalization : This emerging field offers the potential for highly regioselective functionalization of the indole's benzene ring. mdpi.com By choosing the appropriate catalyst and directing group, it may be possible to directly install a methylthio group at the C6 position of a 5-fluoroindole substrate.

Chemo- and Stereoselective Aspects in this compound Synthesis

Chemoselectivity : This is a crucial consideration throughout the synthesis. For instance, during reductive cyclization in a Leimgruber-Batcho synthesis, the conditions must be selective for the nitro group without affecting the fluoro or methylthio substituents. Similarly, when using organometallic reagents for functionalization, the reaction must be compatible with the existing groups on the ring. The choice of reagents and protecting groups is paramount to prevent unwanted side reactions. mdpi.com

Stereoselectivity : The core this compound molecule is achiral, so stereoselectivity is not a concern for its direct synthesis. However, when synthesizing analogues that possess stereocenters (e.g., on a side chain attached to the indole nitrogen or at the C2/C3 positions), stereoselective methods become essential. This can involve using chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the final product. researchgate.net

Development of Scalable and Sustainable Synthetic Protocols

Transitioning a synthetic route from the laboratory to industrial production requires a focus on scalability, safety, and sustainability.

Scalability : A scalable process must be robust, reproducible, and safe to perform on a large scale (multi-kilogram). tsijournals.com The modified Leimgruber-Batcho synthesis is an example of a route designed for scalability, providing high yields in multi-kilogram quantities. tsijournals.com Key considerations include heat management, reagent addition rates, and purification methods suitable for large volumes, such as crystallization over chromatographic separation.

Sustainability : Sustainable protocols aim to reduce environmental impact. researchgate.net This involves minimizing the use of hazardous solvents like DMF and chlorinated hydrocarbons, opting instead for greener alternatives. rsc.org Furthermore, improving atom economy by designing reactions where most of the atoms from the reagents are incorporated into the final product is a key goal. Catalytic methods are inherently more sustainable than stoichiometric ones as they reduce waste. researchgate.net

| Factor | Objective | Example Strategy |

|---|---|---|

| Safety | Minimize use of toxic/explosive reagents. Control exotherms. | Replace harsh acids with solid acid catalysts. Use continuous flow reactors for better heat control. |

| Solvent Choice | Reduce use of hazardous solvents (e.g., DMF, CH₂Cl₂). | Substitute with greener solvents like 2-MeTHF, ethanol, or water where possible. rsc.org |

| Efficiency | Maximize yield and throughput. Minimize steps. | Employ one-pot or telescopic syntheses. Use robust and high-yielding reactions like the Leimgruber-Batcho. tsijournals.com |

| Waste Reduction | Improve atom economy. Use catalytic reagents. | Replace stoichiometric metal hydrides with catalytic hydrogenation. Recycle catalysts. |

| Purification | Avoid chromatography on a large scale. | Design the final step to yield a solid that can be purified by crystallization. |

Chemical Reactivity and Derivatization Strategies of 5 Fluoro 6 Methylthioindole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The highest occupied molecular orbital (HOMO) has the greatest electron density at the C-3 position, rendering it the most nucleophilic and the primary site for electrophilic substitution. nih.gov Reactions such as halogenation, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acylation typically occur at this position. For 5-Fluoro-6-methylthioindole, the C-3 position remains the most likely site for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging due to its inherent electron-rich character. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack. In the case of this compound, while the fluoro group is deactivating for electrophilic substitution, it does not sufficiently activate the ring for classical SNAr reactions with common nucleophiles on the carbon framework. However, nucleophilic substitution can occur under specific conditions, such as through the formation of indolynes (arynes) from corresponding dihaloindoles. nih.govresearchgate.net

Transformations Involving the Fluoro and Methylthio Substituents

The fluoro and methylthio groups at the C-5 and C-6 positions, respectively, are not mere spectators; they offer unique handles for further molecular elaboration.

Fluoro Group Transformations: The carbon-fluorine bond is exceptionally strong, making the fluoro substituent relatively inert. However, its displacement can be achieved through nucleophilic aromatic substitution, particularly in transition metal-catalyzed processes. beilstein-journals.org For instance, palladium-catalyzed reactions have been developed for the fluorination of aryl triflates, and mechanistically related processes could potentially be applied for the defluorinative coupling of 5-fluoroindoles with various partners. mit.edu

Methylthio Group Transformations: The methylthio group is a versatile functional handle.

Oxidation: It can be readily oxidized to the corresponding sulfoxide (B87167) and sulfone using common oxidizing agents like m-CPBA or Oxone®. This transformation dramatically alters the electronic properties of the substituent, converting it from a weakly donating/withdrawing group to a potent electron-withdrawing group. This electronic modulation can, in turn, influence the reactivity of the indole ring in subsequent reactions.

Desulfurization: The methylthio group can be removed via reductive desulfurization using reagents like Raney Nickel, yielding the corresponding 5-fluoroindole (B109304). This provides a method to introduce the fluoro substituent while temporarily masking the C-6 position.

Cross-Coupling: The methylthio group can be replaced by other functional groups through nickel-catalyzed cross-coupling reactions with Grignard reagents, enabling the introduction of alkyl and aryl substituents at the C-6 position. acs.org

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. mdpi.comdoabooks.org To engage this compound in these reactions, it typically first needs to be converted into a suitable derivative, such as a halide or an organometallic reagent. For example, bromination at the reactive C-3 position or a less reactive position like C-2 or C-7 would furnish a substrate for a variety of coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound could be coupled with boronic acids or esters in the presence of a palladium catalyst to form new C-C bonds. This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.org A halogenated this compound could thus be converted into a diverse array of aminoindoles, which are prevalent motifs in pharmaceuticals. nih.govresearchgate.netnih.gov The choice of ligand is crucial for the success of these reactions, especially with challenging five-membered heteroaryl halides. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, catalyzed by palladium and copper complexes. It provides a straightforward route to alkynyl-substituted indoles, which are valuable intermediates for further transformations. mdpi.com

| Coupling Reaction | Typical Substrate | Reagent | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Bromo-5-fluoro-6-methylthioindole | Ar-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Buchwald-Hartwig | Bromo-5-fluoro-6-methylthioindole | R₂NH | Pd(0/II) catalyst, Base | C-N |

| Sonogashira | Iodo-5-fluoro-6-methylthioindole | Terminal Alkyne | Pd(0) catalyst, Cu(I) | C-C (sp) |

Heterocyclic Annulation and Cycloaddition Reactions at the Indole Scaffold

Building additional rings onto the indole core, known as annulation, is a key strategy for synthesizing complex polycyclic heterocyclic systems. rsc.org These reactions can be designed to proceed from functional groups installed at various positions on the this compound nucleus.

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a powerful method for constructing six-membered rings with high stereocontrol. wikipedia.org While the indole ring itself is not a typical diene for a [4+2] cycloaddition, indole derivatives can be designed to participate. For example, a vinyl group could be installed at the C-2 or C-3 position, creating a suitable diene system that can react with dienophiles to form carbazole (B46965) precursors. acs.orgumn.edu The electronic nature of the dienophile is critical, with electron-deficient dienophiles being favored in normal electron-demand Diels-Alder reactions. umn.edu Indolynes, generated in situ from dihaloindoles, can also act as powerful dienophiles in cycloaddition reactions, with the regioselectivity being influenced by the substituents on the indole ring. nih.gov

Functionalization at the Indole Nitrogen (N-1) and Carbon Positions (C-2, C-3, C-7)

Site-selective functionalization of the indole core is essential for creating diverse molecular libraries.

Indole Nitrogen (N-1): The N-H proton is acidic and can be easily removed by a base. The resulting indolyl anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides (N-alkylation) and acyl chlorides (N-acylation). bhu.ac.in The introduction of a protecting group at N-1 is a common strategy to prevent unwanted side reactions and to direct functionalization to other positions.

Carbon Position C-3: As the most nucleophilic carbon, C-3 is the default site for reactions with a wide range of electrophiles. nih.gov Friedel-Crafts type alkylations with alcohols or alkenes, often catalyzed by Lewis or Brønsted acids, proceed readily at this position. acs.orgacs.org The Mannich reaction is another classic C-3 functionalization that introduces an aminomethyl group.

Carbon Position C-2: Direct functionalization at C-2 is less favorable than at C-3. The most common strategy involves N-protection followed by directed lithiation at C-2 using a strong base like n-butyllithium or LDA, and subsequent quenching with an electrophile.

Carbon Position C-7: The C-7 position is the least reactive on the indole ring, and its selective functionalization represents a significant synthetic challenge. sci-hub.sersc.org Modern methods rely on transition-metal-catalyzed C-H activation, where a directing group installed at the N-1 position physically guides the metal catalyst to the adjacent C-7 position, enabling selective bond formation. chemrxiv.orgresearchgate.net The bulkiness of the directing group is often critical for achieving high C-7 selectivity. researchgate.net

| Position | Type of Functionalization | Common Reagents/Conditions |

| N-1 | Alkylation, Acylation, Protection | R-X/Base, RCOCl/Base, Boc₂O, TsCl |

| C-2 | Lithiation-Electrophilic Quench | 1. N-protection, 2. n-BuLi/LDA, 3. E⁺ |

| C-3 | Electrophilic Substitution | Vilsmeier, Friedel-Crafts, Mannich reagents |

| C-7 | Directed C-H Activation | N-directing group, Rh(III) or Ru(II) catalyst |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes.

Electrophilic Substitution: The mechanism for electrophilic attack at C-3 involves the formation of a resonance-stabilized cationic intermediate (an indoleninium ion), followed by deprotonation to restore aromaticity. The rate of this reaction is influenced by the electronic properties of the substituents on the ring. researchgate.net

Diels-Alder Reaction: This is a pericyclic reaction that proceeds through a concerted, cyclic transition state, making it highly stereospecific. The reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org

Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig couplings proceed via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the low-valent metal center, transmetalation (for Suzuki) or base-assisted coordination (for Buchwald-Hartwig), and reductive elimination to release the product and regenerate the catalyst.

Directed C-H Activation: The mechanism for C-7 functionalization typically involves coordination of the directing group to the metal center, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered cyclometalated intermediate. This intermediate then reacts with the coupling partner, and a final reductive elimination or similar step furnishes the C-7 functionalized product. chemrxiv.org Mechanistic tools like kinetic isotope effect (KIE) studies and deuteration experiments are often employed to probe the nature of the C-H bond cleavage step. acs.orgchemrxiv.org

Theoretical and Computational Chemistry Studies of 5 Fluoro 6 Methylthioindole

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 5-Fluoro-6-methylthioindole, such calculations would provide insights into its molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 2.5 D | Relates to the molecule's polarity and solubility. |

Note: The data in this table is illustrative and not based on actual published research.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For this compound, this would involve identifying the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational landscape in different environments, such as in solution. This understanding is critical for predicting how the molecule might interact with biological targets.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its metabolic degradation. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanisms and predict reaction rates. Such studies are invaluable for optimizing synthetic routes and understanding the compound's metabolic fate.

Prediction of Spectroscopic Signatures for this compound

Quantum chemical methods can be used to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. nih.govfaccts.denih.govchemaxon.comnmrdb.org For this compound, predicting its 1H, 13C, and 19F NMR chemical shifts would be particularly valuable for its characterization and for confirming its structure if it were to be synthesized. nih.gov Theoretical predictions of spectroscopic data serve as a powerful complement to experimental measurements.

Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

| H1 (N-H) | 8.10 | 8.12 |

| H2 | 7.25 | 7.28 |

| H3 | 6.50 | 6.53 |

| H4 | 7.60 | 7.62 |

| H7 | 7.45 | 7.48 |

| CH3 | 2.50 | 2.51 |

Note: The data in this table is illustrative and not based on actual published research.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies could be used to screen for potential protein targets and to predict the binding affinity and interaction patterns. This is a crucial first step in drug discovery for identifying potential therapeutic applications. The results of docking can guide further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities. If a series of this compound derivatives with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The development of a robust QSAR model relies on a diverse set of compounds with accurately measured biological data.

Biochemical and Molecular Investigations of 5 Fluoro 6 Methylthioindole Excluding Clinical Data

Enzyme Inhibition and Activation Studies In Vitro

There is no specific information available in the reviewed scientific literature regarding the in vitro enzyme inhibition or activation profile of 5-Fluoro-6-methylthioindole.

Studies on analogous compounds, such as certain 5-fluoro-2-oxindole derivatives, have demonstrated inhibitory activity against enzymes like α-glucosidase. For instance, some derivatives of 5-fluoro-2-oxindole have been shown to be potent inhibitors of α-glucosidase, with IC50 values significantly lower than the reference compound acarbose. However, these findings cannot be directly extrapolated to this compound due to structural differences.

Receptor Binding and Ligand-Target Interaction Profiling

Specific data from receptor binding assays for this compound are not available in the public domain.

Research on more complex molecules incorporating a 6-fluoro-1H-indole moiety has been conducted. For example, the compound 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) has been profiled for its receptor binding affinities. This larger molecule has shown high affinity for dopamine (D1, D2, D3, D4), 5-HT2A, and α1-adrenergic receptors. It is important to note that these binding characteristics are a result of the entire molecular structure of NRA0562 and cannot be attributed solely to the 6-fluoro-1H-indole fragment.

Modulation of Cellular Signaling Pathways and Molecular Mechanisms In Vitro

There is no available research detailing the effects of this compound on cellular signaling pathways or its molecular mechanisms of action in vitro. General studies on other classes of compounds have explored their ability to modulate pathways such as the MAPK and JAK/STAT signaling cascades, but this information is not specific to the compound .

Investigation of Subcellular Localization and Cellular Uptake Mechanisms

Information regarding the subcellular localization and cellular uptake mechanisms of this compound is not present in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues for Specific Biological Effects

There are no published structure-activity relationship (SAR) studies specifically focused on analogues of this compound. SAR studies are available for other classes of fluorinated heterocyclic compounds, such as 5-substituted 6,8-difluoroquinolones and 5,6-dichloro-benzimidazole derivatives, but these are not directly relevant to the this compound scaffold.

Preclinical Metabolic Stability and In Vitro Biotransformation Studies (Non-Human)

There is a lack of specific data on the preclinical metabolic stability and in vitro biotransformation of this compound in non-human systems.

General principles of drug metabolism suggest that the introduction of a fluorine atom can sometimes enhance metabolic stability. However, unexpected metabolic pathways can also occur. For example, studies on a fluoro-substituted δ-tocotrienol derivative revealed rapid enzymatic hydrolysis of the C-F bond in mouse liver microsomes. The metabolic fate of this compound would require specific experimental investigation using in vitro systems such as liver microsomes or hepatocytes to determine its metabolic profile and identify any potential metabolites.

Advanced Analytical Methodologies for 5 Fluoro 6 Methylthioindole Characterization

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatographic methods are indispensable for separating 5-Fluoro-6-methylthioindole from starting materials, byproducts, and impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like indole (B1671886) derivatives. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. The separation is based on the differential partitioning of the analyte between the two phases. By monitoring the elution profile with a UV detector, often set at the absorbance maximum of the indole chromophore, a quantitative assessment of purity can be achieved. whiterose.ac.uk

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. mdpi.com For indole derivatives, derivatization may sometimes be necessary to increase volatility and thermal stability. mdpi.com When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high-resolution separation and allows for the determination of purity by measuring the relative peak areas. nih.gov

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

| Parameter | HPLC Method | GC Method |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient | Temperature Program (e.g., 100°C to 250°C) |

| Detector | UV-Vis Diode Array (DAD) | Mass Spectrometry (MS) |

| Expected Retention Time | Dependent on exact conditions | Dependent on exact conditions |

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition. nih.gov Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm). ub.edu This precision allows for the calculation of a unique molecular formula, distinguishing this compound from other isobaric compounds.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through controlled fragmentation of the parent ion. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule, revealing the connectivity of its atoms. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the thioether group or the cleavage of the entire methylthio group (•SCH₃).

Table 2: HRMS Data for this compound

| Attribute | Data |

|---|---|

| Molecular Formula | C₉H₈FNS |

| Calculated Exact Mass [M+H]⁺ | 198.0434 |

| Observed [M+H]⁺ | 198.0431 (Hypothetical) |

| Mass Accuracy | < 2 ppm (Hypothetical) |

| Key Fragment Ion [M-CH₃]⁺ | m/z 183.0199 |

| Key Fragment Ion [M-SCH₃]⁺ | m/z 151.0506 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the detailed molecular structure of an organic compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This technique identifies the number and type of protons in the molecule. For this compound, distinct signals would be expected for the N-H proton, the aromatic protons on the indole ring, and the methyl protons of the thioether group. The coupling patterns (splitting) between adjacent protons and between protons and the fluorine atom provide crucial connectivity information.

¹³C NMR: This spectrum reveals the number of unique carbon atoms. The chemical shifts of the carbon signals indicate their electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms). The large one-bond and smaller multi-bond couplings between carbon and fluorine (¹JCF, ²JCF, etc.) are particularly diagnostic for confirming the position of the fluorine substituent. spectrabase.com

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds. rsc.orgnih.gov The spectrum for this compound would show a single primary signal, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. researchgate.net This signal would be split into a complex multiplet due to couplings with nearby protons, providing further structural confirmation. nih.gov

Table 3: Predicted NMR Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~8.1 | br s | N-H |

| ~7.5 | dd, JHF ≈ 9 Hz, JHH ≈ 2 Hz | H-4 | |

| ~7.2 | m | H-2 | |

| ~7.1 | d, JHF ≈ 7 Hz | H-7 | |

| ~6.5 | m | H-3 | |

| ~2.5 | s | S-CH₃ | |

| ¹³C | ~158 | d, ¹JCF ≈ 240 Hz | C-5 |

| ~135-100 | Multiple signals | Aromatic & Pyrrole (B145914) Carbons | |

| ~15 | s | S-CH₃ |

| ¹⁹F | ~ -120 to -125 | m | C5-F |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods like IR and UV-Vis provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy identifies the types of chemical bonds present by measuring their vibration frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H bond of the indole, aromatic C-H bonds, the C-F bond, and the C-S bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The indole ring system is a strong chromophore, and the spectrum would be expected to show characteristic absorption maxima (λmax) in the UV region, typically around 220 nm and 280 nm. spectrabase.com

Table 4: Expected Spectroscopic Data for this compound

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch | |

| ~1600-1450 | C=C aromatic ring stretch | |

| ~1250 | C-F stretch | |

| ~700 | C-S stretch |

| UV-Vis | λmax ~220 nm, ~280 nm | π → π* transitions of the indole chromophore |

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure in the solid state. researchgate.net This technique determines the precise spatial arrangement of every atom in the molecule, yielding exact bond lengths, bond angles, and torsional angles. mdpi.com It also reveals how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonding involving the indole N-H group. nih.gov

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 16.0 Å, β = 95° |

| Volume (V) | ~800 ų |

| Molecules per unit cell (Z) | 4 |

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex samples. ijarnd.comijnrd.org They combine the separation power of chromatography with the identification capabilities of spectroscopy. saspublishers.comspringernature.com

GC-MS: This technique, as mentioned earlier, separates volatile components via GC and then provides mass spectra for each, allowing for confident identification of compounds within a mixture. asdlib.org It is particularly useful for identifying impurities or byproducts in a synthetic reaction mixture.

LC-MS: Liquid Chromatography-Mass Spectrometry is arguably one of the most powerful analytical tools for pharmaceutical and chemical analysis. asdlib.org It separates compounds in the liquid phase and provides high-resolution mass data, enabling the identification and quantification of this compound in complex matrices like biological fluids or reaction crude.

LC-NMR: This advanced technique involves coupling an HPLC system directly to an NMR spectrometer. saspublishers.com It allows for the acquisition of NMR spectra of individual components as they elute from the chromatography column, enabling the full structural elucidation of unknown impurities or metabolites without the need for prior isolation.

These hyphenated methods provide a comprehensive analytical workflow, from initial purity checks to the detailed structural confirmation of the target compound and any related substances in a mixture. ijarnd.com

Unveiling the Research Landscape of this compound: A Review of its Potential as a Chemical Probe and Scaffold

While the indole nucleus and its derivatives are of significant interest in medicinal chemistry and materials science, a thorough review of the scientific literature reveals a notable scarcity of research specifically focused on the compound this compound. This article addresses the current state of knowledge regarding this specific molecule, structured around its potential research applications as a chemical probe and scaffold. Despite a comprehensive search of available data, it is important to note at the outset that specific research pertaining to this compound is largely absent from the public domain. The following sections reflect this lack of specific findings.

Potential Research Applications of 5 Fluoro 6 Methylthioindole As a Chemical Probe or Scaffold

The unique combination of a fluorine atom, a methylthio group, and an indole (B1671886) core in 5-Fluoro-6-methylthioindole suggests it could theoretically possess interesting chemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity, while the methylthio group can influence electronic properties and provide a potential site for further functionalization. The indole scaffold itself is a well-established pharmacophore present in numerous biologically active compounds. However, the translation of this theoretical potential into practical research applications for this specific compound remains to be documented.

A molecular scaffold serves as the core structure upon which a variety of substituents can be added to create a library of diverse compounds for screening in drug discovery and other areas. The indole ring system is a common and valuable scaffold for such libraries.

Despite the theoretical potential of this compound as a starting point for a chemical library, a review of the scientific literature did not yield any studies describing its use for this purpose. There are no published examples of combinatorial libraries built upon this specific scaffold.

Table 1: Status of this compound in Chemical Library Development

| Application | Research Findings |

| Use as a Molecular Scaffold | No published research found. |

| Synthesis of Derivative Libraries | No published libraries based on this scaffold. |

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function. The unique substitution pattern of this compound could theoretically confer selectivity for certain biological targets.

However, there is no available research demonstrating the use of this compound as a chemical probe for target identification or validation. No studies have reported its binding to any specific protein or its use in elucidating biological pathways.

Attaching a fluorescent dye or a radioisotope to a molecule can create a labeled probe for use in various imaging and assay techniques. The structure of this compound offers potential sites for the attachment of such labels.

A comprehensive search of the literature did not uncover any reports on the design, synthesis, or application of fluorescent or radiolabeled probes incorporating the this compound moiety.

The process of lead discovery involves identifying and optimizing compounds with promising therapeutic potential. The structural features of this compound could make it a candidate for such exploration.

There is currently no published preclinical data or any structure-activity relationship (SAR) studies involving this compound or its derivatives. Its potential as a lead compound in any therapeutic area has not been reported.

Table 2: Preclinical Research Profile of this compound

| Research Area | Findings |

| Lead Compound Identification | No reports of this compound as a lead compound. |

| Structure-Activity Relationship (SAR) Studies | No SAR studies have been published. |

| In Vitro/In Vivo Efficacy | No data available. |

The indole scaffold is found in some agrochemicals, and the introduction of fluorine and sulfur-containing groups can modulate their activity.

There is no information available in the scientific literature regarding the investigation or application of this compound in the field of agrochemistry.

Indole derivatives have been explored for their potential in materials science, including as components of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

No studies have been found that investigate the material properties or optoelectronic applications of this compound.

Future Research Directions and Unaddressed Challenges in 5 Fluoro 6 Methylthioindole Chemistry

Development of Asymmetric Synthetic Routes to Chiral 5-Fluoro-6-methylthioindole Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For this compound derivatives, the introduction of chirality represents a significant, yet largely unexplored, frontier. Future research must focus on establishing practical and scalable asymmetric syntheses to access specific stereoisomers, which may exhibit distinct biological activities and pharmacokinetic profiles.

Key Challenges and Research Objectives:

Stereocenter Installation: A primary challenge is the development of methods to introduce stereocenters into the indole (B1671886) scaffold or its side chains with high enantioselectivity. This could involve asymmetric catalysis, the use of chiral auxiliaries, or stereospecific transformations of chiral starting materials. nih.govresearchgate.net

Catalyst Development: Research into novel chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, is needed to effectively control the stereochemical outcome of key bond-forming reactions.

Substrate Control: The electronic properties of the fluorine and methylthio substituents may influence the reactivity and selectivity of asymmetric transformations. Understanding and leveraging these electronic effects will be crucial for developing robust synthetic methods.

Hypothetical Comparison of Asymmetric Strategies:

| Synthesis Strategy | Potential Catalyst/Auxiliary | Expected Enantiomeric Excess (ee) | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium/Chiral Phosphine Complex | >95% | Synthesis of suitable prochiral precursor; catalyst cost. |

| Chiral Auxiliary-Mediated Alkylation | (R)-(+)-Phenylethylamine | 85-95% | Stoichiometric use of auxiliary; removal of auxiliary. researchgate.net |

| Organocatalytic Michael Addition | Chiral Amine or Squaramide | 90-99% | Identification of suitable Michael acceptors and reaction conditions. |

Exploration of Novel Reactivity and Functionalization Strategies

Expanding the chemical space accessible from the this compound core requires the exploration of new reactions and functionalization techniques. The unique electronic nature of this scaffold, influenced by the electron-withdrawing fluorine atom and the electron-donating methylthio group, presents both challenges and opportunities for selective chemical modification.

Future Research Avenues:

C-H Functionalization: Direct C-H activation at various positions of the indole ring (e.g., C2, C3, C4, C7) would provide a highly atom-economical route to novel derivatives, bypassing the need for pre-functionalized starting materials.

Cross-Coupling Reactions: Expanding the portfolio of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at different positions would enable the introduction of a wide array of substituents, facilitating the generation of diverse compound libraries.

Modification of the Methylthio Group: The sulfur atom in the methylthio group is a handle for further functionalization. Oxidation to the corresponding sulfoxide (B87167) and sulfone derivatives could modulate the electronic properties and biological activity of the molecule. Alternatively, selective S-demethylation followed by alkylation could introduce diverse side chains.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry. nih.govmit.edu For this compound, these computational tools can accelerate the entire discovery pipeline, from initial design to synthetic planning.

Applications and Future Directions:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties (ADME), and toxicity of virtual this compound derivatives, allowing for the in silico screening of vast chemical libraries to prioritize candidates for synthesis. nih.gov

De Novo Design: Generative AI models can design novel this compound analogues with optimized properties tailored to specific biological targets.

Retrosynthesis and Reaction Prediction: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes to complex target molecules. nih.govresearchgate.net These tools can also predict the outcomes of unknown reactions, helping chemists to troubleshoot and optimize synthetic steps. The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is a key developer of such data-driven synthesis planning programs. mit.edu

Deeper Elucidation of Complex Molecular Interactions and Cellular Mechanisms

A fundamental challenge in the development of any bioactive compound is understanding its mechanism of action at a molecular level. For this compound derivatives that exhibit biological activity, a deep dive into their interactions with cellular targets and pathways is essential.

Key Research Objectives:

Target Identification and Validation: Utilizing techniques such as chemical proteomics, thermal shift assays, and genetic screening to identify the specific protein targets with which these compounds interact.

Structural Biology: Obtaining high-resolution crystal structures of active derivatives in complex with their biological targets to elucidate the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the fluorine atom).

Pathway Analysis: Investigating the downstream cellular effects following target engagement. This includes studying changes in gene expression, protein phosphorylation, and metabolic pathways to understand the compound's broader biological impact and potential off-target effects. Research could also explore mechanisms of acquired resistance, such as increased drug efflux via ABC transporters or alterations in cell membrane fluidity, which can decrease intracellular drug accumulation. nih.gov

Development of High-Throughput Screening Compatible Methodologies

To efficiently explore the biological potential of a large library of this compound derivatives, the development of robust high-throughput screening (HTS) assays is critical. nih.gov HTS allows for the rapid testing of thousands of compounds, accelerating the identification of "hit" molecules with desired biological activity. ewadirect.comresearchgate.net

Challenges and Strategies:

Assay Design: The primary challenge is to design and validate biochemical or cell-based assays that are sensitive, reproducible, and amenable to automation in high-density microplate formats (e.g., 384- or 1536-well plates). nih.gov

Detection Technologies: Research should focus on adapting modern detection methods, such as fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence-based reporters, to create homogenous "mix-and-read" assays that minimize sample handling. nih.govresearchgate.net

Miniaturization and Automation: The integration of robotics and liquid handling systems is necessary to manage the large scale of HTS campaigns, ensuring consistency and reducing the volume of reagents and compounds required. nih.gov

Example HTS Assay Development Pipeline:

| Stage | Objective | Key Considerations |

|---|---|---|

| 1. Target Selection | Identify a biologically relevant target (e.g., enzyme, receptor). | Target's role in disease; availability of reagents. |

| 2. Assay Principle | Choose a suitable detection method (e.g., fluorescence). | Signal-to-background ratio; potential for compound interference. |

| 3. Miniaturization | Adapt the assay to a low-volume, high-density plate format. | Liquid handling precision; evaporation effects. |

| 4. Validation | Assess assay performance using statistical metrics (e.g., Z'-factor). | Robustness; reproducibility; sensitivity to known inhibitors/activators. |

Sustainable and Atom-Economical Approaches for this compound Production

In line with the principles of green chemistry, future synthetic strategies for this compound must prioritize sustainability, efficiency, and safety. This involves minimizing waste, reducing energy consumption, and using renewable or less hazardous materials.

Key Principles and Research Goals:

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Multicomponent reactions and addition reactions are inherently more atom-economical than substitution or elimination reactions that generate stoichiometric byproducts. nih.gov

Catalysis: Shifting from stoichiometric reagents to catalytic alternatives (e.g., metal, organo-, or bio-catalysis) reduces waste and often allows for milder reaction conditions.

Solvent and Energy Reduction: Exploring the use of greener solvents (e.g., water, supercritical fluids) or solvent-free reaction conditions, such as those used in mechanochemistry. nih.gov Employing energy-efficient methods like microwave heating can also significantly shorten reaction times. nih.gov

Renewable Feedstocks: Investigating synthetic pathways that begin from renewable biomass sources rather than petroleum-based starting materials is a long-term goal for sustainable chemical production. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluoro-6-methylthioindole, and what parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include fluorination at the 5-position (via electrophilic substitution or directed ortho-metalation) and methylthio group introduction at the 6-position (using reagents like methyl disulfide or thiomethylating agents under controlled pH). Critical parameters include reaction temperature (often 0–60°C for fluorination), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst selection (e.g., CuI for cross-coupling reactions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is essential to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. For example, the ¹⁹F NMR signal typically appears near −120 to −140 ppm for aromatic fluorine. Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) validates molecular weight (e.g., C₉H₆FNS: theoretical m/z 179.02). High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive structural confirmation. Elemental analysis ensures stoichiometric consistency .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary factors like solvent (polar vs. nonpolar), stoichiometry (1.1–2.0 equivalents of methylthiolating agents), and reaction time. Monitor byproducts via thin-layer chromatography (TLC) or HPLC. For example, reducing excess fluorinating agents (e.g., Selectfluor) lowers dimerization byproducts. Kinetic studies (e.g., in situ IR spectroscopy) help identify optimal reaction termination points .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to enzyme active sites (e.g., myeloperoxidase or cytochrome P450). The methylthio group may participate in hydrophobic interactions or act as a hydrogen bond acceptor. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding poses and stability. Validate with mutagenesis studies targeting key residues (e.g., Ser/Thr in catalytic pockets) .

Q. How can conflicting bioactivity data across studies be resolved?

- Methodological Answer : Analyze variables such as:

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter compound solubility or stability.

- Purity : Verify compound purity via HPLC (>95%) and assess degradation products.

- Structural analogs : Compare activity of this compound with derivatives (e.g., 5-chloro-6-methylthioindole) to isolate substituent effects.

Use meta-analysis tools (e.g., RevMan) to statistically harmonize data from multiple studies .

Q. What computational strategies predict the reactivity of this compound in novel chemical reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects are incorporated via implicit models (e.g., PCM). Transition state analysis (IRC calculations) identifies reaction pathways. Pair with cheminformatics tools (e.g., RDKit) to screen reactivity in silico before lab validation .

Q. How should researchers design dose-response studies to evaluate the compound’s pharmacological potential?

- Methodological Answer : Use logarithmic concentration ranges (e.g., 1 nM–100 μM) to determine IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Replicate experiments (n ≥ 3) and apply statistical models (e.g., nonlinear regression for sigmoidal curves). For in vivo studies, adhere to OECD guidelines for dose escalation and toxicity endpoints .

Data Reporting and Validation

Q. What are best practices for presenting spectral data and reproducibility in publications?

- Methodological Answer : Provide raw spectral files (e.g., JCAMP-DX for NMR) in supplementary materials. Report coupling constants (J values) for fluorine-proton correlations. For reproducibility, document exact instrument parameters (e.g., NMR spectrometer frequency, MS ionization voltage). Use standardized formats (e.g., MIAME for microarray data) and deposit data in public repositories (e.g., PubChem, ChEMBL) .

Q. How can researchers validate the biological relevance of this compound in complex matrices (e.g., serum or tissue)?

- Methodological Answer : Employ matrix-matched calibration curves to account for interference. Use stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N analogs) for quantitative LC-MS/MS. Validate recovery rates (>85%) via spiked samples. For tissue distribution studies, combine MALDI imaging with immunohistochemistry to localize the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.